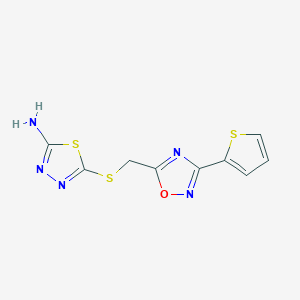
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that features multiple functional groups, including thiophene, oxadiazole, and thiadiazole rings. These structural elements are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The thiadiazole ring can be synthesized via the reaction of thiosemicarbazides with carbon disulfide under basic conditions. The final step often involves the coupling of the thiophene moiety with the oxadiazole and thiadiazole intermediates under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production while maintaining control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities. The presence of multiple heterocyclic rings contributes to its pharmacological potential .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene, oxadiazole, and thiadiazole derivatives, such as:
- 2-(Thiophen-2-yl)-1,3,4-oxadiazole
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole
- 3-(Thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
What sets 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine apart is its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs .
Propiedades
Fórmula molecular |
C9H7N5OS3 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5OS3/c10-8-12-13-9(18-8)17-4-6-11-7(14-15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,12) |
Clave InChI |
MEZOOMWDTHJKLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NOC(=N2)CSC3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















